molecular formula C14H19NO3 B3281827 N-(6-Phenylhexanoyl)glycine CAS No. 741694-69-9

N-(6-Phenylhexanoyl)glycine

Cat. No.: B3281827
CAS No.: 741694-69-9
M. Wt: 249.30 g/mol
InChI Key: BWKKSNHRJBCIMD-UHFFFAOYSA-N
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Description

N-(6-Phenylhexanoyl)glycine is a synthetic compound belonging to the family of N-acyl glycines It is characterized by the presence of a phenyl group attached to a hexanoyl chain, which is further linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenylhexanoyl)glycine involves several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenylhexanoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the hexanoyl chain can be reduced to an alcohol.

    Substitution: The glycine moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.

Major Products

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Alcohol derivatives of the hexanoyl chain.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(6-Phenylhexanoyl)glycine is not fully understood. it is believed to act through the activation of G protein-coupled receptors, particularly GPR18. This receptor is involved in the regulation of inflammation, pain, and neurological function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Phenylhexanoyl)glycine is unique due to its specific structural configuration, which imparts distinct biological activities compared to other N-acyl glycines. Its potential to modulate G protein-coupled receptors sets it apart from other similar compounds.

Properties

IUPAC Name

2-(6-phenylhexanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-11-14(17)18)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKKSNHRJBCIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659588
Record name N-(6-Phenylhexanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741694-69-9
Record name N-(6-Phenylhexanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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